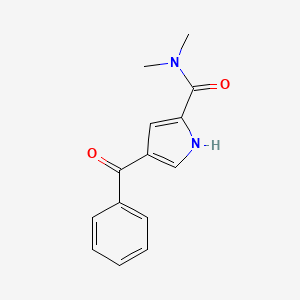

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It contains a pyrrole and a pyrazine ring . The empirical formula is C12H10N2O2 and the molecular weight is 214.22 .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between 2,5-dimethoxytetrahydrofuran and various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide” can be represented by the SMILES stringNC(=O)c1cc(c[nH]1)C(=O)c2ccccc2 . The InChI key is XQAPLOZSRLYHGQ-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a solid . Its physical and chemical properties have not been fully characterized as Sigma-Aldrich does not collect analytical data for this product .科学研究应用

Antibacterial Activity

Pyrrole derivatives have been shown to have antibacterial activity . In a study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .

Antitubercular Activity

In addition to antibacterial activity, some pyrrole derivatives also demonstrated antitubercular properties . This suggests that these compounds could potentially be used in the treatment of tuberculosis .

Enzyme Inhibition

The same study also tested these pyrrole derivatives for their ability to inhibit certain enzymes . The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively .

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . Its versatility, selectivity, and biocompatibility make it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives also have applications in material science . They can be used in the synthesis of various materials due to their unique chemical properties .

Catalysis

Pyrrole derivatives can also be used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of these reactions .

作用机制

Target of Action

Similar compounds have been found to interact with various biological targets, such as dna gyrase b .

Mode of Action

Related compounds have been found to inhibit dna gyrase b, an enzyme involved in dna replication .

Biochemical Pathways

Inhibition of dna gyrase b can disrupt dna replication, affecting cell division and growth .

Result of Action

Inhibition of dna gyrase b can lead to disruption of dna replication, which can affect cell division and growth .

安全和危害

属性

IUPAC Name |

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-8-11(9-15-12)13(17)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPQVHANMLDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2397975.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2397976.png)

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2397978.png)

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)

![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)